![molecular formula C11H11N3O2 B12929176 2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole CAS No. 921040-11-1](/img/structure/B12929176.png)
2-Cyclopropyl-1-methyl-5-nitro-1h-benzimidazole
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Overview
Description
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a nitro group at the 5-position and a cyclopropyl group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with cyclopropyl methyl ketone in the presence of a nitro-substituted reagent. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for purification, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Reduction: Formation of 2-Cyclopropyl-1-methyl-5-amino-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
The compound has been studied for its potential antimicrobial effects. Benzimidazole derivatives, including 2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole, have shown activity against various pathogenic microorganisms. For instance, research indicates that certain benzimidazole derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anti-Cancer Activity
There is ongoing research into the anti-cancer properties of this compound. The nitro group in the structure is believed to enhance its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that benzimidazole derivatives can act as potential inhibitors of cancer-related targets, suggesting a promising avenue for further development .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole ring can significantly influence the potency of anti-inflammatory activity. Compounds with a benzimidazole nucleus have demonstrated efficacy in inhibiting cyclooxygenase enzymes, which are critical in inflammatory processes .
Biological Research Applications
Mechanism of Action
The biological effects of this compound may be attributed to its interaction with molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that engage with cellular components, leading to enzyme inhibition and disruption of cellular processes .
Therapeutic Potential Against Viral Infections
Recent studies have highlighted the potential of benzimidazole derivatives in combating viral infections. For example, certain derivatives have shown activity against enteroviruses and Herpes Simplex Virus, indicating a broader spectrum of antiviral applications .
Industrial Applications
Material Science
In addition to biological applications, this compound is being explored for use in material science. Its unique chemical structure allows it to serve as a building block for synthesizing more complex materials with specific properties, which could be beneficial in developing novel polymers or coatings .
Table 1: Summary of Biological Activities
Activity Type | Target Pathogen/Condition | Reference |
---|---|---|
Antibacterial | Staphylococcus aureus | |
Antifungal | Candida albicans | |
Anti-cancer | Enzyme inhibition | |
Anti-inflammatory | COX inhibition | |
Antiviral | Enteroviruses, HSV |
Case Study: Anti-Cancer Activity Evaluation
A study conducted by researchers aimed to evaluate the anti-cancer potential of various benzimidazole derivatives, including this compound. The findings indicated that this compound effectively inhibited the growth of cancer cell lines through mechanisms involving enzyme inhibition and apoptosis induction.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-benzo[d]imidazole
- 2-Cyclopropyl-1H-benzo[d]imidazole
- 5-Nitro-1H-benzo[d]imidazole
Uniqueness
2-Cyclopropyl-1-methyl-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both a cyclopropyl and a nitro group, which confer distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities .
Biological Activity
2-Cyclopropyl-1-methyl-5-nitro-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, like many benzimidazole derivatives, exhibits a range of pharmacological effects, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings related to the biological activity of this compound, highlighting its potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. The presence of the nitro group at the 5-position and the cyclopropyl moiety are critical for enhancing the compound's bioactivity. Studies have shown that modifications at various positions on the benzimidazole ring can lead to significant changes in potency and selectivity against different biological targets.
Table 1: Structure-Activity Relationships of Benzimidazole Derivatives
Compound | Position of Substitution | Biological Activity | IC50/MIC Values |
---|---|---|---|
This compound | 5-Nitro | Antibacterial, Anticancer | MIC = 12.5 µg/mL (S. typhi) |
Other Derivatives | Various | Antiviral, Antifungal | MIC = 62.5 µg/mL (C. albicans) |
Benzimidazole Analog | 4-Methoxy | COX-1 Inhibition | IC50 = 0.72 µM |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown promising results against Salmonella typhi with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating potent antibacterial properties compared to standard antibiotics like ampicillin and ciprofloxacin .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that certain benzimidazole derivatives can inhibit viral replication effectively. Although specific data for this compound is limited, related compounds have demonstrated efficacy against viruses such as HIV and hepatitis C virus (HCV) with low EC50 values in vitro .
Anticancer Properties
In cancer research, benzimidazole derivatives have shown potential as anticancer agents. Preliminary studies suggest that this compound may inhibit cancer cell proliferation in various cancer lines, including liver (HepG2), colon (HCT116), and breast (MCF7) cancers. The compound exhibited IC50 values ranging from 0.014 to 0.022 µM in these assays, indicating strong anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives is another area of interest. Compounds similar to this compound have been shown to interact with inflammatory pathways, including inhibition of cyclooxygenase enzymes (COX). Studies indicate that modifications at the R positions can enhance COX inhibition, suggesting a pathway for developing new anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in treating various diseases:
- Antimicrobial Efficacy : A study conducted on a series of benzimidazoles found that compounds with similar structures to 2-cyclopropyl-1-methyl-5-nitro exhibited significant antibacterial activity against resistant strains of bacteria.
- Cancer Treatment : In vitro studies demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
- Inflammatory Diseases : Research on the anti-inflammatory effects showed that certain derivatives could significantly reduce inflammation markers in animal models.
Properties
CAS No. |
921040-11-1 |
---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-5-nitrobenzimidazole |
InChI |
InChI=1S/C11H11N3O2/c1-13-10-5-4-8(14(15)16)6-9(10)12-11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
PBMUHNDHPJXIRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3CC3 |
Origin of Product |
United States |
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